

## A Comprehensive Technical Guide to Boc-Dap-OH in Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (**Boc-Dap-OH**), a crucial building block in peptide synthesis for research and drug development. This document details commercial suppliers, key chemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on enabling researchers to effectively incorporate this versatile amino acid derivative into their workflows.

## **Commercial Availability and Physical Properties**

**Boc-Dap-OH** and its enantiomer, Boc-D-Dap-OH, are readily available from several commercial suppliers, ensuring a stable supply for research needs. These compounds are typically supplied as a white to off-white powder. Key suppliers and their product specifications are summarized below for easy comparison.

Table 1: Commercial Suppliers of Boc-L-Dap-OH (CAS: 73259-81-1)



Supplier	Purity/Assay	Molecular Weight ( g/mol )	Optical Rotation ([α]D)	Melting Point (°C)
Sigma-Aldrich	≥98.0% (TLC)	204.22	+5.5±1° (c=1% in methanol:water 1:1)	210 (dec.)
Ambeed		204.22[1]		
Benchchem				
Scientific Laboratory Supplies	≥98.0% (TLC)			

Table 2: Commercial Suppliers of Boc-D-Dap-OH (CAS: 76387-70-7)

Supplier	Purity/Assay	Molecular Weight ( g/mol )	Melting Point (°C)
Santa Cruz Biotechnology		204.22[2]	
Chemdad		204.22	200-203
Chemsrc		204.22	
Chengdu Youngshe Chemical Co., Ltd.	98%		

Note: "---" indicates data not readily available from the searched sources.

## The Role of Boc-Dap-OH in Peptide Synthesis

**Boc-Dap-OH** is a derivative of diaminopropionic acid where the  $\alpha$ -amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for the stepwise assembly of amino acids in peptide synthesis. The Boc group is acid-labile and can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the peptide chain



remains attached to the solid support. This characteristic is central to the Boc/Bzl (benzyl) solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

The presence of a free β-amino group in **Boc-Dap-OH** allows for various modifications, such as the introduction of branching points in the peptide backbone, the creation of cyclic peptides, or the attachment of other molecules like therapeutic agents for drug delivery systems.[6] Peptides incorporating Dap residues have shown enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides.[6]

# Experimental Protocol: Incorporation of Boc-Dap-OH using Boc-SPPS

The following is a generalized protocol for the incorporation of **Boc-Dap-OH** into a peptide chain using manual Boc-SPPS on a Merrifield or PAM resin.

#### Materials:

- Boc-Dap-OH
- Appropriate solid-phase resin (e.g., Merrifield or PAM resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
- Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
- Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- Cold diethyl ether



### Procedure:

- Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[7]
- N-terminal Boc Deprotection:
  - Wash the resin with DCM.
  - Treat the resin with a solution of 50% TFA in DCM for 5-10 minutes.
  - Drain the TFA solution.
  - Add a fresh solution of 50% TFA in DCM and react for an additional 20-30 minutes.
  - Wash the resin thoroughly with DCM and then DMF to remove residual acid.[7]
- Neutralization:
  - Neutralize the protonated N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Repeat this step.
  - Wash the resin thoroughly with DCM and DMF.
- Amino Acid Coupling (Boc-Dap-OH):
  - Pre-activation: Dissolve Boc-Dap-OH (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
  - Coupling: Add the activated amino acid solution to the resin.
  - Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored using a qualitative method like the Kaiser test to ensure completion.
  - Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

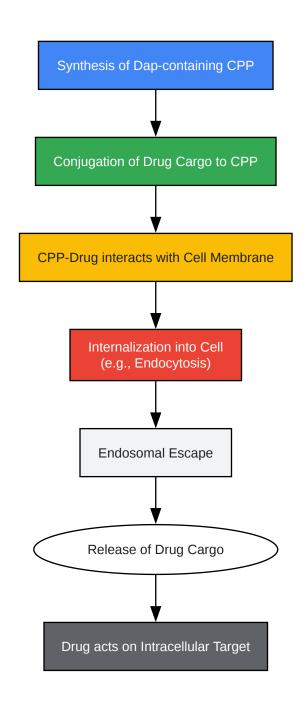


- Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
  - After the final amino acid has been coupled and the N-terminal Boc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
  - This is typically achieved using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.[8]
  - The peptide is then precipitated in cold diethyl ether, collected by centrifugation, and washed with cold ether.
- · Purification and Characterization:
  - The crude peptide is dissolved in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).
  - Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
  - The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

# Visualization of Experimental Workflows Boc-SPPS Cycle for Incorporation of Boc-Dap-OH







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